2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine
Description
Properties
IUPAC Name |
2-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-12-14(17)3-2-4-15(12)24(21,22)20-9-5-13(6-10-20)23-16-11-18-7-8-19-16/h2-4,7-8,11,13H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEAQPIEXBKILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the piperidine derivative by reacting 3-chloro-2-methylbenzenesulfonyl chloride with piperidine under basic conditions. This intermediate is then coupled with pyrazine-2-ol using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce the pyrazine ring.
Substitution: The chlorinated methyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Physicochemical Properties
<sup>*</sup>logP values estimated using fragment-based methods.
- Lipophilicity : The target compound's 3-chloro-2-methylphenyl group increases logP (3.2) compared to pyrazole analogs (e.g., Compound 2: logP 1.8), enhancing membrane permeability but risking solubility challenges.
- Steric Effects : Bulky substituents (e.g., tert-butyl in Compound 12) further elevate logP but may reduce binding pocket compatibility .
Stability and Metabolic Considerations
- Metabolic Resistance : The target's 3-chloro substituent on phenyl may slow oxidative metabolism compared to pyrazole rings, which are prone to CYP450-mediated degradation .
- Synthetic Feasibility : Yields for pyrazole analogs (20–75%) suggest steric and electronic factors influence reaction efficiency. The target's synthesis may require optimization for the chloro-methylphenyl sulfonyl chloride intermediate .
Data Table: Comparative Overview
Biological Activity
The compound 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic molecule that belongs to a class of compounds known for their potential therapeutic properties. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular structure of 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine features several key functional groups, including:
- Piperidine moiety : A six-membered ring containing nitrogen, known for its role in various biological activities.
- Sulfonyl group : Often associated with antibacterial and anti-inflammatory properties.
- Pyrazine ring : A nitrogen-containing heterocycle that contributes to the compound's pharmacological profile.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar pyrazine derivatives have shown efficacy against resistant bacterial strains and fungi. For instance, studies indicate that pyrazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Antitumor Properties : Some related compounds have been reported to inhibit cancer cell proliferation, particularly in leukemia cell lines. The mechanism often involves inducing apoptosis through pathways involving Bcl2 and Bax proteins .
Table 1: Summary of Biological Activities of Related Compounds
The exact mechanism of action for 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group is particularly significant as it is often involved in enhancing binding affinity to target proteins.
Case Studies and Research Findings
Research has demonstrated that compounds structurally related to 2-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine can exhibit significant biological activities:
- Antimicrobial Studies : A study on pyrazole derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antimicrobial properties .
- Antitumor Mechanisms : In vitro assays on leukemia cells revealed that certain pyrazine derivatives could induce cell cycle arrest and apoptosis, highlighting their potential as anticancer agents .
- Synthetic Pathways : The synthesis of this compound involves several steps, including the formation of sulfonamide intermediates and nucleophilic substitutions that enhance its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
